molecular formula C11H12O4 B7904080 2-Carboxymethyl-benzoic acid ethyl ester

2-Carboxymethyl-benzoic acid ethyl ester

Cat. No.: B7904080
M. Wt: 208.21 g/mol
InChI Key: YZZKCQQWWJPOPW-UHFFFAOYSA-N
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Description

2-Carboxymethyl-benzoic acid ethyl ester, also known as ethyl 2-(carboxymethyl)benzoate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Carboxymethyl-benzoic acid ethyl ester can be achieved through the esterification of 2-Carboxymethyl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2-Carboxymethyl-benzoic acid and ethanol.

    Reduction: 2-(Hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Carboxymethyl-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboxymethyl-benzoic acid ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Carboxymethyl-benzoate: Similar to the ethyl ester but with a methyl group instead of an ethyl group.

    2-Carboxymethyl-benzoic acid: The parent acid of the ester.

    Ethyl 4-Carboxymethyl-benzoate: An isomer with the carboxymethyl group at the 4-position instead of the 2-position.

Uniqueness

2-Carboxymethyl-benzoic acid ethyl ester is unique due to its specific ester functional group and its position on the benzoic acid ring. This structural feature imparts distinct reactivity and properties compared to its analogs, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(2-ethoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)9-6-4-3-5-8(9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKCQQWWJPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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